Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide
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Overview
Description
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of a broader class of fused heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide typically involves the functionalization of disulfide intermediates. One common method includes the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . This method is known for its high functional group tolerance, short reaction times, and good to excellent yields.
Another efficient procedure involves a tandem intermolecular C-N bond and intramolecular C-S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides. This method uses 1 mol% CuCl2·2H2O as a catalyst in water, providing excellent overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield disulfide derivatives, while substitution reactions can introduce various functional groups into the heterocyclic core.
Scientific Research Applications
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antifungal and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s heterocyclic structure can be used in the design of novel materials with specific electronic and optical properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its antitumor properties.
Benzothiazole: Acts as an antibiotic.
Tricyclazole: A commercially available fungicide used to treat rice blast.
Uniqueness
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide is unique due to its specific arrangement of benzene, thiazole, and triazole rings
Properties
CAS No. |
41814-82-8 |
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Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3aH-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-8(14)13-9-12(5-11-13)6-3-1-2-4-7(6)15-9/h1-5,9H,(H2,10,14) |
InChI Key |
HYQYGRLJAMAJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN(C3S2)C(=O)N |
Origin of Product |
United States |
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